1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Description
Crystallographic Studies and X-ray Diffraction Analysis
The crystallographic investigation of 1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid presents challenges due to limited available structural data for this specific derivative. However, comparative analysis with related pyridone-carboxylic acid structures provides valuable insights into the expected crystallographic behavior. Studies of analogous compounds, such as 4-aminobenzoic acid–4-methylpyridine complexes, reveal that pyridine-carboxylic acid systems typically crystallize in monoclinic space groups with characteristic hydrogen bonding patterns. In these related structures, the carboxylic acid group demonstrates planarity with respect to the pyridine ring, with dihedral angles typically ranging from 4° to 8°.
The crystal packing arrangements in similar dihydropyridone systems are dominated by intermolecular hydrogen bonding interactions. Oxygen-hydrogen···nitrogen hydrogen bonds commonly form between carboxylic acid groups and pyridine nitrogen atoms, creating dimeric structures with typical bond lengths ranging from 2.6 to 2.8 Angstroms. These dimers subsequently organize into extended network structures through additional nitrogen-hydrogen···oxygen interactions, generating sheet-like arrangements in crystallographic planes. The 2-methylpropyl substituent in the target compound would be expected to influence these packing motifs through steric effects and van der Waals interactions.
Molecular packing analysis of related 2-oxo-1,2-dihydropyridine derivatives indicates that the oxo group participates significantly in hydrogen bonding networks. The carbonyl oxygen typically serves as an acceptor site, contributing to the formation of ring motifs with characteristic descriptors. The branched alkyl substituent introduces conformational flexibility that may result in multiple crystallographic conformers within the unit cell, as observed in structurally related compounds where conformational polymorphism has been documented.
Unit cell parameters for compounds in this chemical family typically exhibit moderate molecular volumes consistent with the molecular weight range. The expected density for this compound would likely fall within the range of 1.25-1.35 g/cm³, based on comparative analysis with the 1-methyl analog, which demonstrates a predicted density of 1.381 g/cm³. Thermal motion parameters in these structures generally indicate moderate flexibility in the alkyl chains while maintaining rigidity in the pyridone ring system.
Properties
IUPAC Name |
1-(2-methylpropyl)-2-oxopyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(2)6-11-4-3-8(10(13)14)5-9(11)12/h3-5,7H,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFUPMUUCNGATQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC(=CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a compound that belongs to the class of dihydropyridine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Chemical Formula : C₁₀H₁₃N₁O₃
- Molecular Weight : 195.22 g/mol
- CAS Number : 954225-48-0
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its effects on enzyme inhibition, antimicrobial properties, and potential as an antimalarial agent.
Antimicrobial Activity
Research indicates that compounds in the dihydropyridine class exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antimalarial Properties
Recent investigations into the antimalarial potential of dihydropyridine derivatives have highlighted their ability to inhibit Plasmodium falciparum, the parasite responsible for malaria. The compound's action may involve interference with the parasite's metabolic processes or inhibition of key enzymes essential for its survival.
The mechanism by which this compound exerts its biological effects can be attributed to its structural characteristics. The presence of the carboxylic acid group is crucial for its interaction with biological targets.
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example:
- Target Enzymes : Dihydropyrimidine dehydrogenase (DPD) and other related enzymes.
- Effect : Inhibition leads to altered metabolic states in target organisms, which can result in reduced growth or viability.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against E. coli and Staphylococcus aureus. |
| Study 2 | Showed potential antimalarial activity with IC50 values in the micromolar range against P. falciparum. |
| Study 3 | Investigated enzyme inhibition and found effective blockade of DPD activity leading to altered pyrimidine metabolism. |
Safety and Toxicity
While exploring the therapeutic potential of this compound, safety profiles must also be considered:
- Toxicity : The compound is classified with warning labels indicating potential irritant effects upon exposure.
- Precautions : Standard laboratory safety measures should be observed when handling this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic Acid
- Molecular Formula: C₁₁H₁₃NO₂S (notably includes sulfur, which is absent in the chemical name; this discrepancy requires verification) .
- CAS Number : 1203543-98-9.
- Key Differences: The cyclopropylmethyl group introduces a strained three-membered ring, which may enhance metabolic stability compared to the linear 2-methylpropyl group.
1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic Acid
- CAS Number : 1203543-99-0 .
- This modification is relevant for pharmacokinetic optimization in drug design .
2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-4-carboxylic Acid
- CAS Number : 1203544-02-8 .
- Key Differences : The isopropyl group is less bulky than 2-methylpropyl, which could reduce steric hindrance in molecular interactions. This analog may serve as a intermediate in synthesizing more complex derivatives .
1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic Acid
- Molecular Formula: C₇H₅F₂NO₃ (inferred from name).
- Key Differences : The difluoromethyl group introduces electronegativity and lipophilicity, which can enhance membrane permeability and resistance to enzymatic degradation. Fluorinated analogs like this are often prioritized in antiviral and anticancer research .
1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid Methyl Ester
- Molecular Formula: C₈H₉NO₃ .
- CAS Number : 20845-23-2.
- Key Differences : The methyl ester at the 4-position replaces the carboxylic acid, rendering the compound more lipophilic. Such esters are typically prodrugs, designed to improve oral bioavailability .
Structural and Functional Analysis
Table 1: Comparative Data for Selected Analogs
*Molecular formula includes sulfur unaccounted for in the name, suggesting possible reporting errors.
Research Implications
- Synthetic Flexibility : The 2-oxo-1,2-dihydropyridine-4-carboxylic acid scaffold is amenable to diverse substitutions, enabling tailored physicochemical properties. For example, fluorinated derivatives () and ester prodrugs () highlight strategies to optimize drug-like characteristics .
Preparation Methods
Cyclization via Enamine Intermediate from β-Ketoesters and Amines
A widely used approach to prepare substituted 2-pyridones involves the condensation of β-ketoesters with primary amines, followed by cyclization to form the dihydropyridine ring.
Step 1: Formation of β-enaminone intermediate
React methyl or ethyl 3-oxobutanoate derivatives with 2-methylpropylamine (isobutylamine) to form an enamine intermediate.Step 2: Cyclization and oxidation
The enamine undergoes intramolecular cyclization under acidic or dehydrating conditions to form the 2-oxo-1,2-dihydropyridine ring. The 4-position carboxylate is introduced either by using β-ketoesters bearing carboxylate groups or by subsequent hydrolysis.Step 3: Hydrolysis and purification
Ester groups are hydrolyzed under acidic or basic conditions to yield the free carboxylic acid at position 4.
This method is supported by analogous syntheses of 2-oxo-1,2-dihydropyridine-3-carboxylic acids reported in the literature, where methyl/ethyl 3-aminobut-2-enoates and methyl/ethyl 3-aryl-3-oxopropanoates were refluxed in xylene with molecular sieves to yield substituted pyridones in moderate yields (37–46% for methyl esters).
Isoxazole Ring Expansion via Molybdenum Carbonyl-Mediated Rearrangement
Another advanced method involves the synthesis of isoxazole precursors followed by Mo(CO)6-mediated ring expansion to form 4-oxo-1,4-dihydropyridine-3-carboxylates, which are structurally related to the target compound.
Step 1: Synthesis of isoxazoles
Cycloaddition of nitrile oxides (generated from N-hydroxyimidoyl chlorides) to propargyl halides yields isoxazoles.Step 2: Functional group transformations
Cyanation, acid hydrolysis, and esterification of isoxazoles lead to methyl 3-oxopropanoate derivatives.Step 3: Mo(CO)6-mediated ring expansion
Treatment of these isoxazoles with Mo(CO)6 in wet acetonitrile at 60–70 °C induces reductive ring opening and cyclization to yield substituted pyridones with carboxylate groups.
This methodology allows for selective substitution patterns and can be adapted to introduce the 1-(2-methylpropyl) substituent by appropriate choice of starting materials or post-synthetic modification.
Microbial Hydroxylation for Oxo-Functionalization
Microbial biotransformation has been reported for the preparation of hydroxylated pyridine carboxylic acids, which can be further chemically converted to oxo-dihydropyridines.
- For example, Alcaligenes faecalis catalyzes regiospecific hydroxylation of pyridine-2-carboxylic acid to 6-oxo-1,6-dihydropyridine-2-carboxylic acid, which is a structural analog.
While this method is more suited for introducing oxo groups at specific positions, it may be combined with chemical synthesis routes to prepare complex pyridone derivatives.
Representative Data Table of Synthetic Routes and Yields
| Methodology | Key Reaction Steps | Typical Yields (%) | Notes |
|---|---|---|---|
| β-Ketoester + 2-Methylpropylamine | Enamine formation, cyclization, ester hydrolysis | 37–46 (methyl esters) | Moderate yields; scalable; straightforward |
| Isoxazole Mo(CO)6 ring expansion | Isoxazole synthesis, cyanation, hydrolysis, ring expansion | ~45 | Selective substitution; requires Mo(CO)6 |
| Microbial hydroxylation | Biotransformation of pyridine carboxylic acids | Variable | Regioselective; limited to specific positions |
Detailed Research Findings and Notes
The β-ketoester method allows direct incorporation of the 1-(2-methylpropyl) substituent via the amine component, providing a versatile route to N-substituted dihydropyridones.
The Mo(CO)6-mediated ring expansion offers a novel synthetic pathway to access 4-oxo-1,4-dihydropyridine derivatives with diverse substitution patterns, though it requires handling of metal carbonyl reagents and longer reaction times (up to 2 days at 60 °C).
Hydrolysis and esterification steps are critical to obtain the free carboxylic acid functionality at position 4, which is essential for the target compound's biological activity.
Purification typically involves flash column chromatography using silica gel, and characterization is performed by NMR (1H, 13C), mass spectrometry, and melting point analysis.
The choice of solvent, temperature, and reaction time significantly affects the yield and purity of the final product.
Q & A
Q. What are the optimal synthetic routes for 1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid?
A multi-step synthesis is typically employed, starting with functionalized pyridine precursors. For example, hydrolysis of 4-oxoalkane tetracarbonitriles in aqueous sodium hydroxide (as seen in analogous dihydropyridines ) followed by alkylation with 2-methylpropyl bromide under reflux conditions (e.g., ethanol, 60–80°C) . Purification via recrystallization or column chromatography is critical to isolate the carboxylic acid derivative. Optimization should focus on reaction time, temperature, and stoichiometric ratios of the alkylating agent.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR : - and -NMR to confirm the dihydropyridine ring structure, substituent integration (e.g., 2-methylpropyl protons at δ ~1.0–1.2 ppm), and carboxylic acid proton (if un-ionized) .
- IR : Strong carbonyl stretches for the 2-oxo group (~1650–1700 cm) and carboxylic acid O-H (~2500–3000 cm) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (C _{15}NO) and fragmentation patterns .
Q. How do solubility properties influence experimental design?
The carboxylic acid group confers pH-dependent solubility: poorly soluble in non-polar solvents but ionizes in aqueous basic conditions (e.g., pH >8). Use polar aprotic solvents (DMSO, DMF) for reactions and phosphate buffers (pH 7–9) for biological assays. Pre-solubilize in DMSO for stock solutions, ensuring final concentrations ≤1% to avoid cytotoxicity .
Advanced Research Questions
Q. How do steric effects of the 2-methylpropyl substituent influence reactivity and biological interactions?
The bulky isobutyl group may hinder nucleophilic attack at the 4-carboxylic acid position, altering reactivity in coupling reactions (e.g., amide bond formation). Comparative studies with less sterically hindered analogs (e.g., ethyl or methyl derivatives ) can isolate steric contributions. Computational modeling (DFT) predicts torsional strain and electron density distribution, while kinetic studies (e.g., reaction rates with NHS esters) quantify steric effects experimentally.
Q. What strategies resolve contradictions in reported biological activity data across dihydropyridine derivatives?
Discrepancies often arise from assay variability (e.g., cell lines, incubation times) or structural modifications. To address this:
- Perform side-by-side assays under standardized conditions for the target compound and analogs (e.g., fluorophenyl or chlorophenyl derivatives ).
- Conduct SAR studies to correlate substituent electronic/steric properties with activity (e.g., enzyme inhibition IC values).
- Validate target engagement using biophysical methods (SPR, ITC) .
Q. How can computational models predict interactions with biological targets?
Molecular docking (AutoDock, Glide) and molecular dynamics simulations model binding poses to enzymes (e.g., kinases) or receptors. Focus on:
Q. What challenges exist in scaling up synthesis while maintaining enantiomeric purity?
Racemization at the 4-carboxylic acid position may occur under harsh conditions. Mitigation strategies include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
